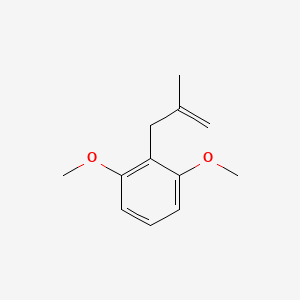

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethoxy-2-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-10-11(13-3)6-5-7-12(10)14-4/h5-7H,1,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZSBIVESAKECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=CC=C1OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641219 | |

| Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35820-26-9 | |

| Record name | 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene"

Technical Guide: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound. Its structure, featuring a sterically hindered dimethoxyphenyl group attached to a methyl-substituted propene chain, suggests potential for unique chemical reactivity and biological activity. The 2,6-dimethoxy substitution pattern on the phenyl ring can significantly influence the molecule's conformation and electronic properties, which in turn may affect its interactions with biological targets. This document provides a theoretical overview of its physical and chemical properties, along with postulated experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

The properties of this compound are largely dictated by the interplay between the bulky, electron-donating 2,6-dimethoxyphenyl group and the reactive allylic propene moiety.

Table 1: General and Predicted Physical Properties

| Property | Value | Source/Basis |

| CAS Number | 35820-26-9 | Public Chemical Databases |

| Molecular Formula | C₁₂H₁₆O₂ | Calculated |

| Molecular Weight | 192.25 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar aromatic compounds. |

| Boiling Point | Estimated to be in the range of 250-280 °C at atmospheric pressure. | Extrapolation from structurally similar compounds. |

| Melting Point | Not available. Likely to be low if it is a solid. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, acetone) and insoluble in water. | Based on its nonpolar nature. |

| Stability | The allylic C-H bonds are susceptible to radical reactions. The molecule may be sensitive to strong acids and oxidizing agents.[1][2] | General principles of allylic compound stability.[1][2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the dimethoxyphenyl ring (likely appearing as a triplet and a doublet).- Methoxy group protons (singlet, ~3.8 ppm).- Vinylic protons of the propene group (two singlets or narrow multiplets).- Methyl group protons on the double bond (singlet).- Methylene protons adjacent to the aromatic ring (singlet or doublet). |

| ¹³C NMR | - Aromatic carbons, including two deshielded carbons attached to methoxy groups.- Methoxy carbons (~55-60 ppm).- Alkene carbons.- Methyl and methylene carbons. |

| IR Spectroscopy | - C-H stretching (aromatic and aliphatic).- C=C stretching (aromatic and alkene).- C-O stretching (aryl ether).- Out-of-plane C-H bending (aromatic substitution pattern). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 192.25.- Fragmentation patterns corresponding to the loss of methyl, methoxy, and other fragments. |

Experimental Protocols

The synthesis and characterization of this compound would follow standard organic chemistry laboratory procedures.

Proposed Synthesis: Wittig Reaction

A plausible synthetic route to this compound is the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds.[3][4][5][6][7]

Reaction Scheme: (2,6-Dimethoxyphenyl)methan-triphenylphosphonium bromide + Acetone → this compound + Triphenylphosphine oxide

Detailed Protocol:

-

Preparation of the Wittig Reagent:

-

(2,6-Dimethoxyphenyl)methyl bromide is reacted with triphenylphosphine in a suitable solvent like toluene or acetonitrile under reflux to form the corresponding phosphonium salt.

-

The phosphonium salt is isolated by filtration and dried.

-

-

Ylide Formation and Reaction:

-

The phosphonium salt is suspended in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium or sodium hydride) is added dropwise to generate the ylide, characterized by a color change (often to deep red or orange).

-

Acetone is then added dropwise to the ylide solution at low temperature.

-

-

Workup and Purification:

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography, TLC).

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.[3][7]

-

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and assess the purity of the final product. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the structure of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Logical Relationships of Structural Features

The following diagram illustrates the key structural components of this compound and their expected influence on its chemical properties.

Experimental Workflow for Synthesis and Characterization

This diagram outlines a typical workflow for the proposed synthesis and subsequent characterization of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ch 10: Allylic systems [chem.ucalgary.ca]

- 3. sciepub.com [sciepub.com]

- 4. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Phenylpropanoids: A Technical Guide for the Characterization of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

Introduction

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene based on its chemical structure. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | t | 1H | Ar-H (para) |

| ~6.5-6.7 | d | 2H | Ar-H (ortho) |

| ~4.8-5.0 | s (br) | 2H | =CH₂ |

| ~3.8 | s | 6H | -OCH₃ |

| ~3.4 | s | 2H | Ar-CH₂- |

| ~1.8 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | Ar-C (ipso, -OCH₃) |

| ~145 | C=CH₂ |

| ~128 | Ar-CH (para) |

| ~115 | C=CH₂ |

| ~114 | Ar-C (ipso, -CH₂) |

| ~104 | Ar-CH (ortho) |

| ~56 | -OCH₃ |

| ~38 | Ar-CH₂- |

| ~23 | -CH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Medium | C-H stretch (alkane) |

| 1650 | Medium | C=C stretch (alkene) |

| 1600, 1480 | Strong | C=C stretch (aromatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1100 | Strong | C-O stretch (aryl ether) |

| 890 | Strong | =CH₂ bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 192 | High | [M]⁺ (Molecular Ion) |

| 177 | Medium | [M - CH₃]⁺ |

| 151 | High | [M - C₃H₅]⁺ (loss of allyl group) |

| 121 | Medium | [M - C₃H₅ - OCH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger spectral width than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated molecular structure and conformational preferences of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene. Due to the absence of direct experimental data for this specific molecule in the public domain, this paper synthesizes information from structurally analogous compounds and theoretical principles to predict its properties. It also outlines a comprehensive experimental and computational workflow for its full characterization.

Molecular Structure Overview

This compound is composed of two key structural motifs: a 2,6-dimethoxyphenyl group and a 2-methyl-1-propene (isobutenyl) group, linked by a methylene bridge. The central focus of its conformational analysis is the rotational freedom around the single bonds, particularly the bond connecting the phenyl ring to the propene moiety, which is significantly influenced by the steric hindrance imposed by the two ortho-methoxy groups.

The 2,6-disubstitution on the phenyl ring is expected to force the propene group to adopt a conformation that minimizes steric clash. This steric hindrance is a well-known factor that governs the rotational barriers and conformational equilibria in related molecules.

Predicted Conformation and Stereochemistry

The conformation of this compound is primarily determined by the torsion angles around the C(aryl)-C(methylene) and C(methylene)-C(propene) bonds. The bulky 2,6-dimethoxy substituents on the phenyl ring create a sterically hindered environment, leading to a significant energy barrier for rotation around the C(aryl)-C(methylene) bond.

It is anticipated that the most stable conformation will have the plane of the propene group oriented roughly perpendicular to the plane of the phenyl ring to alleviate steric repulsion between the vinyl group and the ortho-methoxy groups. The methoxy groups themselves are likely to be slightly twisted out of the plane of the benzene ring, a common feature in crystal structures of 2,6-disubstituted anisole derivatives.

Figure 1: Key rotational degrees of freedom (τ1 and τ2) that define the conformation.

Predicted Quantitative Molecular Geometry

While no specific crystallographic or high-level computational data for this compound is available, the following table summarizes expected bond lengths, bond angles, and torsion angles based on data from analogous substructures found in the literature. These values serve as a baseline for theoretical modeling and experimental validation.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(aryl)-C(aryl) | Aromatic ring | 1.39 ± 0.02 |

| C(aryl)-O | Phenyl-methoxy | 1.36 ± 0.02 |

| O-C(methyl) | Methoxy | 1.43 ± 0.02 |

| C(aryl)-C(methylene) | Phenyl-methylene linkage | 1.51 ± 0.03 |

| C(methylene)-C(propene) | Methylene-propene linkage | 1.52 ± 0.03 |

| C=C | Propene double bond | 1.34 ± 0.02 |

| **Bond Angles (°) ** | ||

| C-C-C (in ring) | Aromatic ring | 120 ± 2 |

| C(aryl)-O-C(methyl) | Methoxy group | 118 ± 3 |

| C(aryl)-C(methylene)-C(propene) | Linkage angle | 112 ± 4 |

| C-C=C (in propene) | Propene group | 122 ± 3 |

| Dihedral Angles (°) | ||

| C(aryl)-C(aryl)-C(methylene)-C(propene) (τ1) | Phenyl to propene orientation | Highly likely ~90° |

| C(aryl)-C(methylene)-C(propene)=C | Propene chain orientation (τ2) | Skew or antiperiplanar |

| C(aryl)-C(aryl)-O-C(methyl) | Methoxy group twist | 0-20° |

Proposed Experimental and Computational Protocols

To definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.

4.1 Synthesis

A plausible synthetic route would involve a Wittig reaction or a Grignard reaction followed by elimination. For instance, the reaction of 2,6-dimethoxybenzyl bromide with isobutenylmagnesium bromide could yield the target compound.

4.2 Experimental Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃) on a high-field NMR spectrometer (≥500 MHz). Variable temperature (VT) NMR studies would be crucial to investigate the dynamics of rotation around the C(aryl)-C(methylene) bond and to estimate the rotational energy barrier.

-

Expected Data: The ¹H NMR will show characteristic signals for the aromatic protons, methoxy groups, methylene bridge, and the 2-methyl-1-propene moiety. NOESY experiments will be particularly informative for determining the through-space proximity of protons, which can elucidate the preferred conformation.

-

-

X-ray Crystallography:

-

Protocol: Single crystals of the compound would need to be grown, likely through slow evaporation from a suitable solvent or solvent mixture. A suitable crystal would then be mounted on a diffractometer, and diffraction data would be collected at low temperature (e.g., 100 K) to minimize thermal motion.

-

Expected Data: A successful crystal structure determination will provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of the solid-state conformation.

-

4.3 Computational Modeling

-

Protocol:

-

Conformational Search: A thorough conformational search should be performed using molecular mechanics (e.g., with a force field like MMFF94) to identify low-energy conformers.

-

Quantum Mechanical Optimization: The identified low-energy conformers should be optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data.

-

Rotational Barrier Calculation: A potential energy surface scan should be performed by systematically varying the key dihedral angles (τ1 and τ2) to calculate the rotational energy barriers.

-

NMR Chemical Shift Prediction: The NMR chemical shifts for the optimized low-energy conformers can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method and compared with experimental data for validation.

-

Figure 2: A logical workflow for the computational analysis of the target molecule.

Involvement in Signaling Pathways or Logical Relationships

Currently, there is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its structural similarity to some natural products and pharmacologically active compounds containing the 2,6-dimethoxyphenyl moiety might suggest potential biological activity, but this would require experimental investigation.

Conclusion

While direct experimental data on this compound is lacking, a comprehensive understanding of its molecular structure and conformation can be inferred from the behavior of analogous compounds and theoretical principles. The dominant structural feature is the steric hindrance from the 2,6-dimethoxy substitution, which is predicted to enforce a non-planar conformation with a significant rotational barrier around the C(aryl)-C(methylene) bond. The outlined experimental and computational protocols provide a clear roadmap for the definitive characterization of this molecule, which would be of significant interest to researchers in medicinal chemistry and materials science.

A Technical Guide to the Discovery and History of Dimethoxyphenyl Propene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxyphenyl propene derivatives represent a significant class of naturally occurring and synthetic compounds that have garnered substantial interest in the scientific community for their diverse pharmacological activities. These phenylpropanoids, characterized by a C6-C3 skeleton, are widely distributed in the plant kingdom and have a rich history of use in traditional medicine. This technical guide provides an in-depth exploration of the discovery, history, and biological evaluation of key dimethoxyphenyl propene derivatives, with a focus on anethole and asarone, as well as synthetic analogs. It is designed to be a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and insights into their mechanisms of action.

Historical Discovery and Key Derivatives

The journey of understanding dimethoxyphenyl propene derivatives began with the exploration of essential oils from aromatic plants. These early investigations laid the foundation for the isolation and characterization of some of the most prominent members of this class.

Anethole: A Flavorful Compound with a Long History

Anethole, a major constituent of anise, fennel, and camphor, has a history that dates back to the 19th century. Its initial chemical investigation is credited to the French chemist Auguste Cahours in 1841. The pleasant, licorice-like aroma of anethole led to its widespread use as a flavoring agent in food, beverages, and cosmetics. However, scientific inquiry soon revealed its potential beyond sensory attributes, uncovering a range of biological activities.

Asarone: From Traditional Medicine to Modern Pharmacology

The essential oil of Acorus calamus, commonly known as sweet flag, was first practically isolated in 1592.[1] For centuries, the rhizomes of this plant have been used in traditional medicine for their sedative, carminative, and insecticidal properties. The primary bioactive constituent responsible for these effects was later identified as asarone. The first chemical characterization of asarone is attributed to the German chemists Carl Liebermann and O. Bergami in the late 19th century. Asarone exists as two main geometric isomers, α-asarone (trans) and β-asarone (cis), with the α-isomer being the more stable and often more abundant form.[2]

Synthetic Derivatives: Expanding the Chemical Space

The structural simplicity and promising biological activities of natural dimethoxyphenyl propene derivatives have inspired the synthesis of a wide array of analogs. Researchers have systematically modified the phenyl ring substitution pattern, the propene side chain, and introduced various functional groups to explore structure-activity relationships (SAR) and optimize pharmacological properties. These synthetic efforts have led to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Quantitative Biological Data

The pharmacological effects of dimethoxyphenyl propene derivatives have been quantified in numerous studies. The following tables summarize some of the key quantitative data for their anti-inflammatory, cytotoxic, and other biological activities.

| Compound | Biological Activity | Assay System | IC50 / ED50 / GI50 | Reference |

| Anethole | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: 11.2 μM (for a related chalcone derivative) | [] |

| Anti-inflammatory (in vivo) | Carrageenan-induced paw edema in rats | ED50: 100 mg/kg | [4] | |

| Cytotoxicity | Human osteosarcoma (MG-63) cells | GI50: 60.25 µM | [5] | |

| α-Asarone | Cytotoxicity | Human lung cancer (A549) cells | IC50: 21.43 ± 1.27 μM | [1] |

| Cytotoxicity | Normal human lung fibroblasts (WI-38) | IC50: 324.12 ± 1.32 μM | [1] | |

| β-Asarone | Anticonvulsant (in vivo) | Minimal clonic seizure test in mice | ED50: 48.13 mg/kg | [5] |

| (E)-1-(3,4-dimethoxyphenyl) butadiene (DMPBD) | Anti-inflammatory (in vivo) | EPP-induced ear edema in rats | IC50: 21 nmol/ear | [6] |

| Anti-inflammatory (in vivo) | AA-induced ear edema in rats | IC50: 60 nmol/ear | [6] | |

| Anti-inflammatory (in vivo) | TPA-induced ear edema in rats | IC50: 660 pmol/ear | [6] | |

| 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid esters | Anti-inflammatory (topical) | Croton oil ear test in mice | Activity similar to indomethacin | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of dimethoxyphenyl propene derivatives.

Isolation of Asarone from Acorus calamus Rhizomes

Objective: To isolate and purify α- and β-asarone from the rhizomes of Acorus calamus.

Materials and Reagents:

-

Dried and powdered rhizomes of Acorus calamus

-

Methanol (HPLC grade)

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Standard reference compounds of α- and β-asarone

Procedure:

-

Extraction:

-

Macerate 100 g of powdered Acorus calamus rhizomes in 500 mL of methanol for 72 hours at room temperature with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

-

Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 50 cm length x 3 cm diameter).

-

Dissolve the crude methanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the packed column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Collect fractions of 20 mL each and monitor the separation by TLC.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Spot the collected fractions and standard solutions of α- and β-asarone on a TLC plate.

-

Develop the TLC plate in a chamber saturated with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

-

Pool the fractions containing the compounds of interest based on their Rf values compared to the standards.

-

-

Purification and Characterization:

-

Concentrate the pooled fractions to obtain the isolated compounds.

-

Further purify the compounds if necessary using preparative TLC or recrystallization.

-

Confirm the identity and purity of the isolated α- and β-asarone using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Synthesis of 3-(3,4-Dimethoxyphenyl)propenoic Acid Derivatives

Objective: To synthesize amide and hydrazide derivatives of 3-(3,4-dimethoxyphenyl)propenoic acid.

Materials and Reagents:

-

3-(3,4-Dimethoxyphenyl)propenoic acid

-

Thionyl chloride (SOCl₂)

-

Substituted amines or hydrazides

-

Benzene or Toluene (anhydrous)

-

Pyridine (anhydrous)

Procedure:

-

Synthesis of 3-(3,4-Dimethoxyphenyl)propenoyl Chloride:

-

To a solution of 3-(3,4-dimethoxyphenyl)propenoic acid (1 equivalent) in anhydrous benzene, add thionyl chloride (1.5 equivalents) dropwise at 0°C.

-

Add a catalytic amount of anhydrous pyridine.

-

Reflux the reaction mixture for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

-

-

Synthesis of Amide/Hydrazide Derivatives:

-

Dissolve the crude 3-(3,4-dimethoxyphenyl)propenoyl chloride in anhydrous benzene or toluene.

-

To this solution, add a solution of the appropriate substituted amine or hydrazide (1.1 equivalents) in the same solvent dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired derivative.

-

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of dimethoxyphenyl propene derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (dimethoxyphenyl propene derivatives)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Treatment:

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

-

-

Measurement of Nitrite Concentration:

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of NO production) by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

Dimethoxyphenyl propene derivatives exert their biological effects by modulating various cellular signaling pathways. The NF-κB and TNF-α signaling pathways are key targets for their anti-inflammatory actions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Anethole and asarone have been shown to inhibit the activation of the canonical NF-κB pathway.[8][9] Anethole is suggested to act on the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Modulation of the TNF-α Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that initiates a signaling cascade leading to the activation of NF-κB and other inflammatory pathways. Anethole has been shown to block cellular responses induced by TNF-α.[8] By inhibiting downstream effectors of the TNF receptor (TNFR), such as TRAF2 and NIK, anethole effectively dampens the inflammatory cascade initiated by TNF-α.[8]

Drug Discovery and Development Workflow

The discovery and development of new drugs from natural products or synthetic derivatives is a complex, multi-stage process. The following diagram illustrates a typical workflow, from initial target identification to post-market surveillance.

Conclusion

Dimethoxyphenyl propene derivatives, with their rich history rooted in natural products and their diverse pharmacological activities, continue to be a fertile ground for drug discovery and development. This technical guide has provided a comprehensive overview of the discovery, biological evaluation, and mechanisms of action of key members of this class. The provided experimental protocols and quantitative data serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these fascinating molecules. The elucidation of their interactions with key signaling pathways, such as NF-κB and TNF-α, offers exciting opportunities for the development of novel therapeutics for a range of inflammatory and other diseases. As our understanding of the intricate biology of these compounds deepens, so too will our ability to harness their power for the betterment of human health.

References

- 1. Isolation, identification, and characterization of α- asarone, from hydromethanolic leaf extract of Acorus calamus L. and its apoptosis-inducing mechanism in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. trans-Anethole Abrogates Cell Proliferation and Induces Apoptosis through the Mitochondrial-Mediated Pathway in Human Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Theoretical Calculations on 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches for studying the molecular structure, properties, and reactivity of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, a substituted phenylpropanoid. Phenylpropanoids are a diverse class of natural compounds with a wide range of biological activities, making them promising candidates for drug discovery and development.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate the electronic and structural properties of these molecules, complementing experimental data and guiding further research.[3][4][5] This document outlines the standard methodologies for performing such calculations, presents the expected data in a structured format, and illustrates the computational workflow.

Introduction

This compound belongs to the phenylpropanoid family, a class of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] These compounds exhibit a remarkable diversity of structures and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Understanding the relationship between the molecular structure and the biological function is crucial for the rational design of new therapeutic agents.

Theoretical calculations, especially those based on quantum mechanics, provide invaluable insights into the geometric and electronic features of molecules.[5] Methods like Density Functional Theory (DFT) have become a standard tool in computational chemistry for their balance of accuracy and computational cost, enabling the prediction of various molecular properties, including optimized geometry, vibrational frequencies (infrared and Raman spectra), and electronic characteristics (HOMO-LUMO energy gap, molecular electrostatic potential).[3][4][7]

This guide will focus on the application of DFT methods to characterize this compound, providing a framework for researchers to conduct and interpret theoretical studies on this and related molecules.

Theoretical Methodology

Computational Details

The theoretical calculations for this compound are typically performed using a combination of DFT functionals and basis sets. A widely used and effective approach involves the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set, such as 6-311++G(d,p).[8] This level of theory has been shown to provide reliable results for the geometry and electronic properties of a variety of organic molecules.[3][4][9]

Experimental Protocol: Geometry Optimization and Frequency Calculations

-

Initial Structure Generation: The initial 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by performing a geometry optimization calculation using a DFT method, for instance, B3LYP/6-311++G(d,p), within a quantum chemistry software package like Gaussian.[7] The optimization process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra.[6]

-

Electronic Property Calculations

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Experimental Protocol: Electronic Property Analysis

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is useful for predicting how the molecule will interact with other molecules and biological targets.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Data Presentation

The quantitative data obtained from the theoretical calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental results.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (if available) |

| Bond Length | C1-C2 | Value | Value |

| C2-C3 | Value | Value | |

| ... | ... | ... | |

| Bond Angle | C1-C2-C3 | Value | Value |

| C2-C3-C4 | Value | Value | |

| ... | ... | ... | |

| Dihedral Angle | C1-C2-C3-C4 | Value | Value |

| ... | ... | ... |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C-H) | Value | Value | Aromatic C-H stretch |

| ν(C=C) | Value | Value | Alkene C=C stretch |

| δ(CH₃) | Value | Value | Methyl group bending |

| ... | ... | ... | ... |

Table 3: Electronic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Dipole Moment (Debye) | Value |

| ... | ... |

Visualization of Computational Workflow and Molecular Properties

Visual representations are essential for understanding the complex relationships and workflows in computational chemistry.

References

- 1. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms Regulating Phenylpropanoid Metabolism in Exogenously-Sprayed Ethylene Forage Ramie Based on Transcriptomic and Metabolomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Computational molecular spectroscopy | Department of Chemistry [chem.ox.ac.uk]

- 6. ias.ac.in [ias.ac.in]

- 7. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]

- 8. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

Solubility Profile of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene in a range of common laboratory solvents. Due to the absence of publicly available empirical data for this specific compound, this guide leverages structural analysis and solubility data from analogous compounds to establish a reliable, predicted solubility profile. Detailed experimental protocols for determining the solubility of organic compounds are also provided to enable researchers to generate precise quantitative data. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development activities involving this compound.

Introduction

This compound is an organic compound characterized by a substituted benzene ring and an alkene functional group. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays. This guide addresses the current information gap by providing a reasoned, qualitative assessment of its solubility based on established chemical principles.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar features:

-

Polar Features: The two methoxy (-OCH₃) groups on the phenyl ring introduce some polarity due to the electronegative oxygen atoms, creating dipole-dipole interactions. These ether linkages can act as hydrogen bond acceptors.

-

Non-polar Features: The benzene ring, the methyl group, and the propene tail form a significant non-polar hydrocarbon backbone, which favors interactions with non-polar solvents through London dispersion forces.

Given the predominance of the non-polar hydrocarbon structure, this compound is predicted to be a non-polar to weakly polar compound.

Data from Structurally Analogous Compounds

To substantiate the predicted solubility, data from structurally similar compounds were reviewed:

-

2,6-Dimethoxytoluene: This compound, which shares the 2,6-dimethoxyphenyl core, is reported to be insoluble in water.[1][2][3]

-

Anisole (Methoxybenzene): As a simpler aromatic ether, anisole is slightly soluble in water but is readily soluble in organic solvents such as ethanol and diethyl ether.[4][5][6]

-

Isobutylene (2-methyl-1-propene): The alkene portion of the target molecule is analogous to isobutylene, which is poorly soluble in water but soluble in organic solvents.[7][8][9]

This comparative analysis strongly suggests that the large non-polar surface area of this compound will dominate its solubility characteristics.

Predicted Solubility in Common Solvents

Based on the structural analysis and data from analogous compounds, the following qualitative solubility profile is proposed.

| Solvent Category | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Slightly Soluble | The large non-polar hydrocarbon backbone outweighs the polarity of the two ether groups, preventing significant interaction with highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM) | Soluble to Moderately Soluble | These solvents have sufficient polarity to interact with the methoxy groups while also having non-polar character to solvate the hydrocarbon portion. |

| Non-Polar | Hexane, Toluene, Diethyl Ether, Chloroform | Soluble to Freely Soluble | The non-polar nature of these solvents aligns well with the predominantly non-polar structure of the compound, facilitating dissolution through London dispersion forces. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is recommended. The following outlines a general procedure for determining the solubility of a solid organic compound in a given solvent.

Materials and Equipment

-

Analytical balance

-

Spatula

-

Vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

The compound of interest: this compound

-

A range of solvents of known purity

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical technique (e.g., HPLC, GC) to generate a calibration curve.

-

Analyze the filtered saturated solution under the same conditions.

-

Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Logical Relationship of Structure to Solubility

Caption: Predicted solubility based on structural components.

Experimental Workflow for Solubility Determination

Caption: General workflow for experimental solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is not currently available, a robust qualitative solubility profile can be predicted based on its molecular structure and comparison with analogous compounds. It is anticipated that this compound will exhibit poor solubility in polar protic solvents like water and good solubility in non-polar and moderately polar aprotic organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable methodology for obtaining quantitative data. This technical guide serves as a valuable resource for researchers, enabling informed decisions in experimental design and formulation development involving this compound.

References

- 1. 2,6-DIMETHOXYTOLUENE | 5673-07-4 [chemicalbook.com]

- 2. 2,6-DIMETHOXYTOLUENE CAS#: 5673-07-4 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. UFA-CHEM / Supplies / Solvents / Anisole (methoxybenzene, methylphenyl ether) [ufachem.com]

- 6. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Isobutylene Gas | Metro Welding Supply Corp. [metrowelding.com]

- 9. Gas detectors and respiratory protection equipments C4H8 (isobutylene), CAS number 115-11-7 [en.gazfinder.com]

Methodological & Application

Application Notes and Protocols: 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene is a versatile building block in organic synthesis. Its unique structural features, characterized by an electron-rich aromatic ring and a sterically hindered allylic system, offer intriguing possibilities for the construction of complex molecular architectures. This document provides an overview of its potential synthetic routes and explores its prospective applications in key organic transformations, drawing parallels from the reactivity of analogous compounds. Detailed experimental protocols for the synthesis of this compound and its subsequent use in a representative catalytic reaction are provided.

Synthetic Protocols

The synthesis of this compound is not extensively documented in the literature. However, based on established synthetic methodologies for structurally similar compounds, two primary routes are proposed: a Wittig-type olefination and a Grignard-based approach.

Wittig Olefination Route

This approach involves the reaction of 2,6-dimethoxybenzaldehyde with an isopropylidene ylide generated from a suitable phosphonium salt.

Experimental Protocol:

Step 1: Preparation of Isopropyltriphenylphosphonium Iodide

-

To a solution of triphenylphosphine (1.2 eq.) in dry toluene, add 2-iodopropane (1.0 eq.).

-

Reflux the mixture for 24 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the reaction mixture to room temperature, allowing the phosphonium salt to precipitate.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction

-

Suspend isopropyltriphenylphosphonium iodide (1.1 eq.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, and stir the resulting orange-red solution for 1 hour at this temperature.

-

Add a solution of 2,6-dimethoxybenzaldehyde (1.0 eq.) in dry THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Table 1: Reagents and Conditions for Wittig Olefination

| Reagent/Parameter | Condition/Amount |

| Step 1 | |

| Triphenylphosphine | 1.2 eq. |

| 2-Iodopropane | 1.0 eq. |

| Solvent | Dry Toluene |

| Temperature | Reflux |

| Time | 24 hours |

| Step 2 | |

| Isopropyltriphenylphosphonium Iodide | 1.1 eq. |

| n-Butyllithium | 1.1 eq. |

| 2,6-Dimethoxybenzaldehyde | 1.0 eq. |

| Solvent | Dry THF |

| Temperature | -78 °C to Room Temperature |

| Time | 12 hours |

Grignard Reaction and Dehydration Route

This alternative synthesis involves the addition of a 2,6-dimethoxybenzyl Grignard reagent to acetone, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol:

Step 1: Preparation of 2,6-Dimethoxybenzylmagnesium Bromide

-

Activate magnesium turnings (1.5 eq.) in a flame-dried flask under an inert atmosphere.

-

Add a solution of 2,6-dimethoxybenzyl bromide (1.0 eq.) in dry THF dropwise to initiate the reaction (a crystal of iodine may be added as an initiator).

-

Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

Step 2: Reaction with Acetone

-

Cool the Grignard reagent solution to 0 °C.

-

Add a solution of dry acetone (1.2 eq.) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude tertiary alcohol.

Step 3: Dehydration

-

Dissolve the crude alcohol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Table 2: Reagents and Conditions for Grignard/Dehydration Route

| Reagent/Parameter | Condition/Amount |

| Step 1 | |

| Magnesium Turnings | 1.5 eq. |

| 2,6-Dimethoxybenzyl Bromide | 1.0 eq. |

| Solvent | Dry THF |

| Step 2 | |

| Acetone | 1.2 eq. |

| Solvent | Dry THF |

| Temperature | 0 °C to Room Temperature |

| Step 3 | |

| p-Toluenesulfonic Acid | 0.1 eq. |

| Solvent | Toluene |

| Temperature | Reflux |

Potential Applications in Organic Synthesis

The structural motifs present in this compound suggest its utility in several areas of modern organic synthesis.

Substrate for Asymmetric Catalysis

The electron-rich nature of the 2,6-dimethoxyphenyl group can influence the electronic properties of the adjacent allylic system, making it a potentially valuable substrate in metal-catalyzed asymmetric transformations. For instance, in reactions such as asymmetric hydroformylation, hydroamination, or dihydroxylation, the steric bulk and coordinating ability of the methoxy groups could play a crucial role in controlling enantioselectivity.

Logical Workflow for Application in Asymmetric Catalysis:

Caption: Workflow for Asymmetric Catalysis.

Precursor for Allylic Functionalization

The allylic protons of this compound are susceptible to abstraction, making it a candidate for various allylic functionalization reactions. These include allylic oxidation, amination, and alkylation. The steric hindrance provided by the 2-methyl group and the 2,6-dimethoxy substituents is expected to direct the regioselectivity of these transformations.

Experimental Protocol: Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction)

This protocol is a representative example of how this compound could be functionalized at the allylic position.

-

To a solution of this compound (1.0 eq.) in THF, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

-

Add a suitable nucleophile, for example, morpholine (1.2 eq.).

-

Add a base, such as potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 60 °C and stir for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the allylic amine product.

Table 3: Reagents and Conditions for Allylic Amination

| Reagent/Parameter | Condition/Amount |

| This compound | 1.0 eq. |

| Pd(PPh₃)₄ | 0.05 eq. |

| Morpholine | 1.2 eq. |

| Potassium Carbonate | 2.0 eq. |

| Solvent | THF |

| Temperature | 60 °C |

| Time | 24 hours |

Signaling Pathways and Mechanistic Considerations

While specific signaling pathways involving this molecule are not established, its structural similarity to other biologically active compounds suggests potential interactions with various cellular targets. For instance, chalcones, which can be synthesized from related precursors, are known to modulate various signaling pathways.

The mechanism of its reactions is expected to follow established principles. For example, in the Wittig reaction, the formation of a betaine intermediate followed by elimination to form the alkene is the key pathway. In metal-catalyzed reactions, the formation of a π-allyl metal complex is a likely intermediate.

Diagram of a General Catalytic Cycle:

Caption: General Catalytic Cycle for Allylic Functionalization.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. The synthetic routes outlined provide a practical means for its preparation. Its unique electronic and steric properties make it a compelling substrate for a range of modern synthetic transformations, particularly in the realm of asymmetric catalysis and selective functionalization. Further research into the reactivity of this compound is warranted and is expected to unveil novel applications in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

Application Notes and Protocols for 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the predicted reaction mechanisms involving 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene, a sterically hindered and electron-rich alkene. The protocols detailed below are based on established methodologies for analogous compounds and are intended to serve as a starting point for experimental design.

Introduction

This compound is an unsaturated hydrocarbon featuring a trisubstituted alkene and a highly substituted aromatic ring. The presence of two methoxy groups at the ortho positions of the phenyl ring introduces significant steric hindrance and electronic effects that govern its reactivity. The methoxy groups are electron-donating, increasing the nucleophilicity of both the aromatic ring and the double bond. The steric bulk of the 2,6-dimethoxyphenyl group is expected to influence the regioselectivity and stereoselectivity of addition reactions to the double bond.

Predicted Reaction Mechanisms

The primary reaction mechanisms anticipated for this compound involve electrophilic additions to the carbon-carbon double bond and oxidation reactions. Due to significant steric hindrance, polymerization of this monomer may be challenging.

Electrophilic Addition: Hydrohalogenation

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction.[1][2][3] The reaction proceeds through a carbocation intermediate, and the regioselectivity is typically governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, leading to the formation of the more stable carbocation.[4][5][6]

For this compound, protonation of the double bond can lead to two possible carbocations. The formation of a tertiary carbocation is significantly more favorable than a primary carbocation. The subsequent attack of the halide nucleophile on the carbocation will yield the final product.

Diagram of the Proposed Hydrohalogenation Mechanism

Caption: Proposed mechanism for the hydrohalogenation of this compound.

Oxidation: Epoxidation

Due to the electron-rich nature of the double bond, this compound is expected to undergo epoxidation readily with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).[7][8] This reaction is a concerted process where the oxygen atom is added to the double bond in a single step, resulting in the formation of an epoxide.[7][9] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. Given the steric hindrance of the 2,6-dimethoxyphenyl group, the peroxy acid is likely to approach from the less hindered face of the double bond.

Diagram of the Proposed Epoxidation Mechanism

Caption: Proposed epoxidation of this compound.

Experimental Protocols

The following protocols are suggested starting points for the synthesis and modification of this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Hydrobromination of this compound

Objective: To synthesize 3-bromo-3-(2,6-dimethoxyphenyl)-2-methylpropane via electrophilic addition of HBr.

Materials:

-

This compound

-

33% HBr in acetic acid

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of alkene) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 33% HBr in acetic acid (1.2 eq) to the stirred solution over 10 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome: The major product is expected to be 3-bromo-3-(2,6-dimethoxyphenyl)-2-methylpropane.

Diagram of the Experimental Workflow for Hydrobromination

Caption: General experimental workflow for the hydrobromination reaction.

Protocol 2: Epoxidation of this compound

Objective: To synthesize 2-(2,6-Dimethoxyphenyl)-2,3-dimethyl-oxirane via oxidation with m-CPBA.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

10% Sodium sulfite solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (15 mL per 1 g of alkene) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.5 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the mixture to 0 °C and quench the excess peroxy acid by adding 10% sodium sulfite solution until a negative test with starch-iodide paper is obtained.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude epoxide by column chromatography on silica gel.

Expected Outcome: The product will be 2-(2,6-Dimethoxyphenyl)-2,3-dimethyl-oxirane.

Data Presentation

The following tables provide representative data for analogous reactions found in the literature. These values should be considered as a general guide for the expected outcomes of the reactions of this compound.

Table 1: Representative Yields for Hydrohalogenation of Substituted Alkenes

| Alkene Substrate | Reagent | Product | Yield (%) | Reference |

| Styrene | HBr | 1-Bromo-1-phenylethane | >90 | General textbook knowledge |

| α-Methylstyrene | HCl | 2-Chloro-2-phenylpropane | High | General textbook knowledge |

| 1-Phenylpropene | HBr | 1-Bromo-1-phenylpropane | Major product | [4] |

Table 2: Representative Yields for Epoxidation of Electron-Rich Alkenes

| Alkene Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| cis-Stilbene | m-CPBA | cis-Stilbene oxide | 85-95 | [10] |

| α-Methylstyrene | m-CPBA | 2-Methyl-2-phenyloxirane | >90 | General textbook knowledge |

| Terminal Alkenes | m-CPBA | Corresponding Epoxide | 20-88 | [10] |

Signaling Pathways and Drug Development Applications

While this compound itself is not a known bioactive molecule, its derivatives could be of interest in drug development. The dimethoxyphenyl moiety is present in various biologically active compounds. For instance, dimethoxyphenyl derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-viral agents. The functionalized products from the reactions described above, such as the corresponding haloalkane or epoxide, can serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications. The epoxide, for example, can be opened by various nucleophiles to introduce diverse functional groups.

Diagram of a Potential Synthetic Pathway for Drug Discovery

Caption: A potential workflow for utilizing the epoxide derivative in drug discovery.

References

- 1. byjus.com [byjus.com]

- 2. leah4sci.com [leah4sci.com]

- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Mechanistic Studies on the Epoxidation of Alkenes by Macrocyclic Manganese Porphyrin Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Catalytic Applications of 3-(2,6-Dimethoxyphenyl)-2-methyl-1-propene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides detailed application notes and experimental protocols for the potential catalytic applications of 3-(2,6-dimethoxyphenyl)-2-methyl-1-propene and its derivatives. While direct catalytic applications of this specific molecule are not extensively documented in current literature, its structural features—a sterically hindered 2,6-dimethoxyphenyl group and a reactive methyl-substituted double bond—suggest a range of potential uses in catalysis. This document outlines the synthesis of the parent compound and explores its prospective roles in key catalytic transformations, including asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. The protocols provided are based on established methodologies for analogous substrates and are intended to serve as a foundational guide for researchers.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Wittig reaction, a robust method for alkene synthesis from aldehydes or ketones.[1][2][3][4][5] This approach involves the reaction of 2,6-dimethoxybenzaldehyde with the ylide generated from isopropyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Synthesis

Materials:

-

2,6-Dimethoxybenzaldehyde

-

Isopropyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend isopropyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the phosphonium ylide.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 2,6-dimethoxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired alkene, this compound, by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound via Wittig reaction.

Potential Catalytic Applications

The unique electronic and steric properties of this compound make it an interesting substrate for various catalytic transformations. The electron-rich dimethoxyphenyl group can influence the reactivity of the alkene, while the steric bulk of the ortho-methoxy groups can impart stereoselectivity in catalytic reactions.

Asymmetric Hydrogenation

The trisubstituted nature of the double bond in this compound makes it a suitable candidate for asymmetric hydrogenation to produce a chiral alkane.[6][7][8][9] Chiral catalysts, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine ligands, are commonly employed for this purpose.

Experimental Protocol: Asymmetric Hydrogenation

Materials:

-

This compound

-

[Rh(COD)₂(BF₄)] (COD = 1,5-cyclooctadiene) or a similar rhodium precursor

-

Chiral phosphine ligand (e.g., (R)-BINAP, (S,S)-Chiraphos)

-

Anhydrous and degassed methanol or dichloromethane

-

High-pressure hydrogenation vessel (autoclave)

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (1 mol%) and the chiral phosphine ligand (1.1 mol%) in the anhydrous, degassed solvent. Stir the solution for 30 minutes to allow for complex formation.

-

Reaction Setup: In the autoclave, dissolve the substrate, this compound (1.0 equivalent), in the same solvent.

-

Transfer the catalyst solution to the autoclave containing the substrate solution via cannula.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.

-

Work-up and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data (Hypothetical):

| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |

| [Rh(COD)₂(BF₄)] | (R)-BINAP | CH₂Cl₂ | 25 | 20 | >95 | 92 |

| [Ru(p-cymene)I₂]₂ | (S)-SEGPHOS | MeOH | 40 | 50 | >95 | 88 |

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. The steric hindrance from the 2,6-dimethoxyphenyl group could potentially direct the regioselectivity of this reaction.

Experimental Protocol: Hydroformylation

Materials:

-

This compound

-

Rh(acac)(CO)₂ (acac = acetylacetonate) or Co₂(CO)₈

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligands

-

Anhydrous toluene or another suitable solvent

-

Syngas (a mixture of CO and H₂)

-

High-pressure reactor

Procedure:

-